molecular formula C25H20F2N2O6S2 B2933933 N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE CAS No. 830344-71-3

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2933933
CAS No.: 830344-71-3
M. Wt: 546.56
InChI Key: UOAPDXUZBPLRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, oxazole, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl and fluorophenyl groups. The final step often involves coupling the oxazole derivative with the dimethoxyphenyl acetamide under specific reaction conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potentially as a drug candidate for treating diseases by targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific molecular targets and pathways. Typically, such compounds may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazole derivatives, sulfonyl-containing compounds, and fluorophenyl-substituted molecules. Examples include:

  • 2-(4-Fluorophenyl)-1,3-oxazole
  • 4-(4-Fluorobenzenesulfonyl)aniline
  • N-(2,4-Dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O6S2/c1-33-18-9-12-20(21(13-18)34-2)28-22(30)14-36-25-24(37(31,32)19-10-7-17(27)8-11-19)29-23(35-25)15-3-5-16(26)6-4-15/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAPDXUZBPLRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.